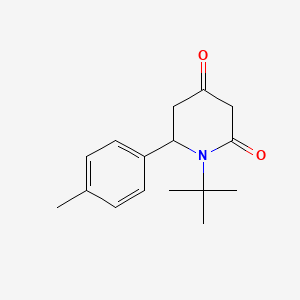
1-Tert-butyl-6-(4-methylphenyl)piperidine-2,4-dione
Übersicht
Beschreibung
1-Tert-butyl-6-(4-methylphenyl)piperidine-2,4-dione, also known as MPTP, is a chemical compound that has been widely studied in scientific research. MPTP is a piperidine derivative that has been used as a tool in the study of Parkinson's disease, a neurodegenerative disorder that affects millions of people worldwide.
Wirkmechanismus
1-Tert-butyl-6-(4-methylphenyl)piperidine-2,4-dione is metabolized in the brain by monoamine oxidase B (MAO-B) to form MPP+. MPP+ is selectively taken up by dopaminergic neurons in the substantia nigra via the dopamine transporter. Once inside the neuron, MPP+ interferes with mitochondrial function, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
This compound-induced Parkinson's disease in animal models closely mimics the pathological and behavioral features of human Parkinson's disease. This compound selectively destroys dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum and subsequent motor deficits. This compound has also been shown to induce oxidative stress, inflammation, and mitochondrial dysfunction in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1-Tert-butyl-6-(4-methylphenyl)piperidine-2,4-dione-induced Parkinson's disease in animal models is a valuable tool for studying the pathophysiology of the disease and testing potential therapies. However, there are limitations to the use of this compound, including species differences in sensitivity to this compound, the need for high doses of this compound to induce Parkinson's-like symptoms, and the lack of non-motor symptoms in animal models.
Zukünftige Richtungen
For 1-Tert-butyl-6-(4-methylphenyl)piperidine-2,4-dione research include the development of new animal models that more closely mimic the human disease, the identification of new targets for therapeutic intervention, and the testing of new therapies in preclinical models. This compound research may also lead to a better understanding of the mechanisms underlying Parkinson's disease and the development of new biomarkers for early diagnosis and monitoring of the disease.
Conclusion:
In conclusion, this compound is a valuable tool in the study of Parkinson's disease, providing insights into the pathophysiology of the disease and potential therapies. This compound-induced Parkinson's disease in animal models closely mimics the human disease and has been used to test new therapies. However, there are limitations to the use of this compound, and future research is needed to develop new animal models and therapies for Parkinson's disease.
Wissenschaftliche Forschungsanwendungen
1-Tert-butyl-6-(4-methylphenyl)piperidine-2,4-dione has been used extensively in scientific research as a tool to study Parkinson's disease. This compound is metabolized in the brain to form a toxic metabolite, MPP+, which selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's-like symptoms in animal models. This compound-induced Parkinson's disease has been used to study the pathophysiology of the disease and to test potential therapies.
Eigenschaften
IUPAC Name |
1-tert-butyl-6-(4-methylphenyl)piperidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-11-5-7-12(8-6-11)14-9-13(18)10-15(19)17(14)16(2,3)4/h5-8,14H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWHMTNKNSPXNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)CC(=O)N2C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-Fluorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol](/img/structure/B3134527.png)
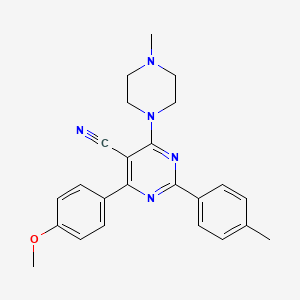
![N-(4-chlorophenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide](/img/structure/B3134551.png)
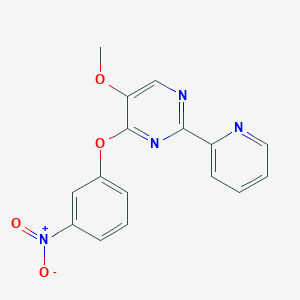
![3-(4-Fluorophenyl)-5-[2-(3-fluorophenyl)pyrimidin-4-yl]-2,1-benzoxazole](/img/structure/B3134559.png)

![(4Z)-1-tert-butyl-4-hydroxyimino-6-[(E)-2-phenylethenyl]piperidin-2-one](/img/structure/B3134570.png)
![(3Z)-1-tert-butyl-3-(dimethylaminomethylidene)-6-[(E)-2-phenylethenyl]piperidine-2,4-dione](/img/structure/B3134572.png)

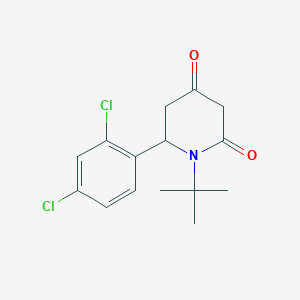
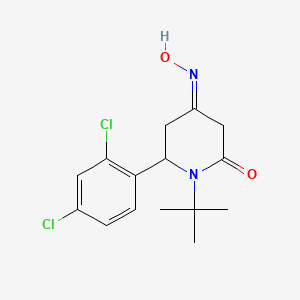
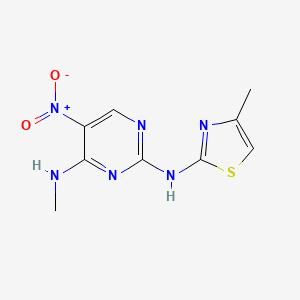
![N-[2-(dimethylcarbamoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B3134609.png)